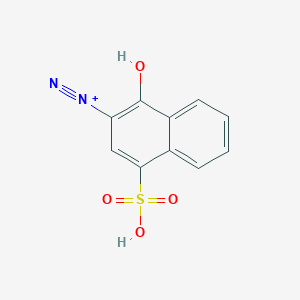![molecular formula C9H17NO B101675 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane CAS No. 19316-07-5](/img/structure/B101675.png)
8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane, also known as MEM, is a chemical compound that belongs to the class of azabicyclo compounds. It is a bicyclic compound that contains a nitrogen atom, which makes it a member of the class of amines. MEM is a potent agonist of the nicotinic acetylcholine receptor, which is a type of ion channel that is found in the central and peripheral nervous systems. MEM has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.
作用機序
The mechanism of action of 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane involves its binding to the nicotinic acetylcholine receptor, which causes the receptor to open and allow the flow of ions such as sodium, potassium, and calcium. This results in depolarization of the cell membrane and the initiation of an action potential. The activation of the nicotinic acetylcholine receptor by 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane can lead to a variety of physiological effects, depending on the location and type of receptor.
生化学的および生理学的効果
The biochemical and physiological effects of 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane are dependent on the location and type of nicotinic acetylcholine receptor that it activates. In the central nervous system, activation of nicotinic acetylcholine receptors by 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane can lead to increased release of neurotransmitters such as dopamine and acetylcholine, which can affect learning, memory, and mood. In the peripheral nervous system, activation of nicotinic acetylcholine receptors by 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane can lead to muscle contraction and increased heart rate.
実験室実験の利点と制限
8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane has several advantages as a tool for scientific research. It is a potent and selective agonist of the nicotinic acetylcholine receptor, which allows for precise control over the activation of this receptor. 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane is also stable and easy to synthesize, which makes it a convenient tool for laboratory experiments. However, there are also limitations to its use. 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane can be toxic at high concentrations, which can limit its use in certain experiments. In addition, the effects of 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane can be complex and dependent on the location and type of nicotinic acetylcholine receptor that it activates, which can make interpretation of results challenging.
将来の方向性
There are several future directions for research involving 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane. One area of interest is the potential therapeutic use of 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane for neurological and neuromuscular disorders. Studies have shown that activation of the nicotinic acetylcholine receptor by 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane can have beneficial effects in animal models of these disorders, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is the development of new compounds that are similar to 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane but have improved properties, such as increased potency or reduced toxicity. These compounds could be useful tools for scientific research and potentially have therapeutic applications.
合成法
8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane can be synthesized using a variety of methods. One common method involves the reaction of 2-methyl-2-azabicyclo[3.2.1]oct-5-ene with methoxymethyl chloride in the presence of a strong base such as sodium hydride. The resulting product is then purified using chromatography techniques to obtain pure 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane.
科学的研究の応用
8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane has been studied extensively for its potential use in scientific research. It has been shown to be a potent agonist of the nicotinic acetylcholine receptor, which is involved in a variety of physiological processes such as learning, memory, and muscle contraction. 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane has been used in studies to investigate the role of the nicotinic acetylcholine receptor in these processes, as well as its potential as a therapeutic target for various neurological and neuromuscular disorders.
特性
CAS番号 |
19316-07-5 |
|---|---|
製品名 |
8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane |
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC名 |
8-methoxy-2-methyl-2-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H17NO/c1-10-6-5-7-3-4-8(10)9(7)11-2/h7-9H,3-6H2,1-2H3 |
InChIキー |
GQYMJXWZDCTCBI-UHFFFAOYSA-N |
SMILES |
CN1CCC2CCC1C2OC |
正規SMILES |
CN1CCC2CCC1C2OC |
同義語 |
2-Azabicyclo[3.2.1]octane,8-methoxy-2-methyl-(8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



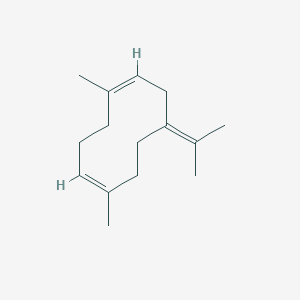
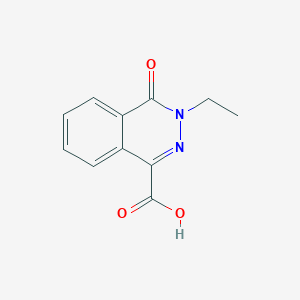
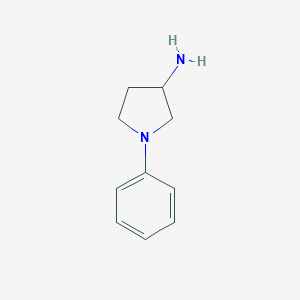
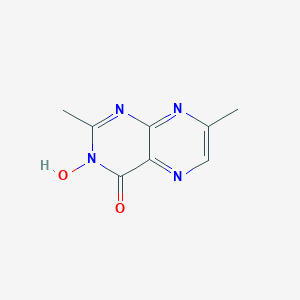
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
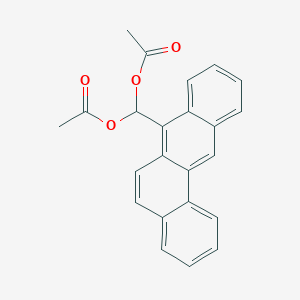
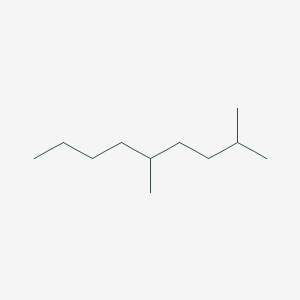
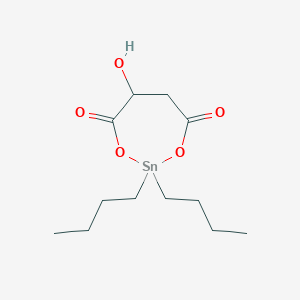
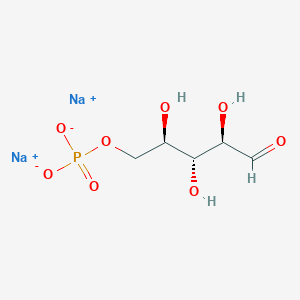
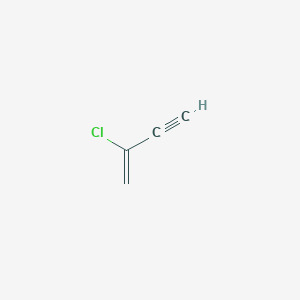
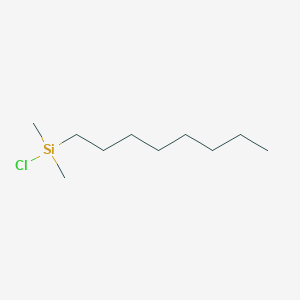
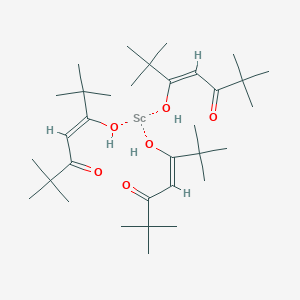
![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
